molecular formula C9H7FO B8821184 1-(Fluoroethynyl)-4-methoxybenzene CAS No. 344256-79-7

1-(Fluoroethynyl)-4-methoxybenzene

Cat. No.: B8821184
CAS No.: 344256-79-7
M. Wt: 150.15 g/mol
InChI Key: LUDLOZXVJCWZDU-UHFFFAOYSA-N
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Description

1-(Fluoroethynyl)-4-methoxybenzene is a substituted aromatic compound featuring a methoxy group at the para position and a fluoroethynyl (–C≡CF) substituent. The fluoroethynyl group introduces electronic effects due to fluorine’s electronegativity, likely influencing reactivity, stability, and applications in catalysis or pharmaceuticals .

Properties

CAS No.

344256-79-7

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

1-(2-fluoroethynyl)-4-methoxybenzene

InChI

InChI=1S/C9H7FO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3

InChI Key

LUDLOZXVJCWZDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CF

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituents are compared below:

Compound Name Substituent Key Properties/Reactivity Applications/Reactions Reference
1-(Hex-1-ynyl)-4-methoxybenzene (1b) –C≡C–(CH₂)₄CH₃ Synthesized via Au catalysis; hexane solvent optimizes yield . Model substrate in alkyne isomerization .
1-(2,2-Difluorovinyl)-4-methoxybenzene (2a) –CH=CF₂ High regio-/stereoselectivity in Rh-catalyzed C–H activation; methanol solvent preferred . Catalytic cross-coupling reactions .
1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene –C≡C–CH₂Br Bromine enhances electrophilicity; used in homologation reactions . Intermediate in C–C bond insertion .
1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene (3a) –C(CF₃)(Br)–CH₂– Trifluoromethyl group increases electrophilic character; >20:1 diastereomeric ratio . Synthesis of branched alkanes .
1-(2-Chloroethyl)-4-methoxybenzene –CH₂CH₂Cl Boiling point: 125–128 °C; soluble in acetone, chloroform . Organic synthesis intermediate .
Key Observations:
  • Fluorine vs. Other Halogens : Fluorinated analogs (e.g., 2a) exhibit superior stereochemical control in catalysis compared to brominated derivatives (e.g., 3a), attributed to fluorine’s electronegativity and small atomic radius .
  • Electronic Effects : Electron-withdrawing groups (e.g., –CF₃ in 3a) enhance electrophilic reactivity, while alkyl substituents (e.g., hexynyl in 1b) prioritize steric effects .
  • Solvent Dependency: Methanol improves Rh-catalyzed reactions for 2a, whereas hexanes are optimal for Au-catalyzed syntheses of 1b .

Physicochemical Properties

  • Boiling Points: Chlorinated derivatives (e.g., 1-(2-Chloroethyl)-4-methoxybenzene) exhibit higher boiling points (125–128 °C) compared to non-polar ethynyl analogs .
  • Solubility: Fluorinated and brominated compounds show preferential solubility in polar aprotic solvents (e.g., acetone, methanol) .

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